molecular formula C12H13NO3 B8768179 2-[1-(Hydroxymethyl)propyl]isoindoline-1,3-dione

2-[1-(Hydroxymethyl)propyl]isoindoline-1,3-dione

Cat. No. B8768179
M. Wt: 219.24 g/mol
InChI Key: IBGZCJUHWHWXSL-UHFFFAOYSA-N
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Patent
US03966761

Procedure details

17.83 Gms. (0.2 mole) of 2-aminobutan-1-ol was added, with stirring, to a suspension of 29.62 gms. (0.2 mole) of phthalic anhydride in 90 mls. of isopropanol. The resulting mixture was refluxed for 18 hours. Thereafter, the isopropanol was distilled off under reduced pressure and the residue was distilled to give 38.1 gms. (yield 87%) of 2-phthalimidobutan-1-ol as a colourless viscous oil. (boiling point = 170° to 172°C./1 mm. Hg.)
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][CH3:6])[CH2:3][OH:4].[C:7]1(=O)[O:12][C:10](=[O:11])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12>C(O)(C)C>[C:7]1(=[O:12])[N:1]([CH:2]([CH2:5][CH3:6])[CH2:3][OH:4])[C:10](=[O:11])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC(CO)CC
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to a suspension of 29.62 gms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the isopropanol was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to give 38.1 gms

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1C(CO)CC)=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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